3-Amino-N-butyl-4-chlorobenzenesulfonamide
Overview
Description
3-Amino-N-butyl-4-chlorobenzenesulfonamide is an organic compound with the molecular formula C10H15ClN2O2S It is a derivative of benzenesulfonamide, featuring an amino group at the third position, a butyl group at the nitrogen atom, and a chlorine atom at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-4-chlorobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 3-amino-4-chlorobenzenesulfonamide is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butyl-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to modify the sulfonamide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-amino-N-butyl-4-aminobenzenesulfonamide.
Oxidation: Formation of 3-nitro-N-butyl-4-chlorobenzenesulfonamide.
Reduction: Formation of 3-amino-N-butyl-4-hydroxybenzenesulfonamide.
Scientific Research Applications
3-Amino-N-butyl-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N-butyl-4-chlorobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzenesulfonamide: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
4-Amino-N-butylbenzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and binding affinity to certain enzymes.
3-Amino-N-phenyl-4-chlorobenzenesulfonamide: Contains a phenyl group instead of a butyl group, altering its steric and electronic properties.
Uniqueness
3-Amino-N-butyl-4-chlorobenzenesulfonamide is unique due to the presence of both the butyl and chlorine substituents, which confer specific chemical and biological properties. The butyl group increases its hydrophobicity, potentially enhancing its ability to cross cell membranes, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-amino-N-butyl-4-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFXQNBKXDVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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